molecular formula C7H6Cl2FNO2 B8611782 2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)ethanol CAS No. 62271-03-8

2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)ethanol

Cat. No. B8611782
Key on ui cas rn: 62271-03-8
M. Wt: 226.03 g/mol
InChI Key: JWBXDKFQEYRZFX-UHFFFAOYSA-N
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Patent
US04180395

Procedure details

Mixture of 2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-propanol and 1-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-propanol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:10][CH:11](C)[CH2:12][OH:13])=[N:4][C:5]([F:9])=[C:6]([Cl:8])[CH:7]=1.ClC1C(OCC(O)C)=NC(F)=C(Cl)C=1>>[Cl:1][C:2]1[C:3]([O:10][CH2:11][CH2:12][OH:13])=[N:4][C:5]([F:9])=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OC(CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OCC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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